molecular formula C14H18O3 B14600381 3-(1-Hydroxy-3-phenylpropyl)oxan-2-one CAS No. 61097-31-2

3-(1-Hydroxy-3-phenylpropyl)oxan-2-one

Katalognummer: B14600381
CAS-Nummer: 61097-31-2
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: MWOZBHJKNNBYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxy-3-phenylpropyl)oxan-2-one is a chemical compound with the molecular formula C12H16O3. It is characterized by a hydroxy group attached to a phenylpropyl chain, which is further connected to an oxan-2-one ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-3-phenylpropyl)oxan-2-one typically involves the reaction of phenylpropanol with oxan-2-one under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxy-3-phenylpropyl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxy-3-phenylpropyl)oxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxy-3-phenylpropyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Hydroxy-3-phenylpropyl)oxan-2-one: Characterized by the presence of a hydroxy group and an oxan-2-one ring.

    3-(1-Hydroxy-3-phenylpropyl)oxan-2-thione: Similar structure but with a thione group instead of an oxan-2-one ring.

    3-(1-Hydroxy-3-phenylpropyl)oxan-2-amine: Contains an amine group instead of an oxan-2-one ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61097-31-2

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-(1-hydroxy-3-phenylpropyl)oxan-2-one

InChI

InChI=1S/C14H18O3/c15-13(12-7-4-10-17-14(12)16)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2

InChI-Schlüssel

MWOZBHJKNNBYOS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)OC1)C(CCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.